N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)benzamide
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Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)benzamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyl group attached to the thiadiazole ring and a propylsulfanyl group attached to the benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the thiadiazole intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Propylsulfanyl Group: The propylsulfanyl group can be introduced through a nucleophilic substitution reaction using propylthiol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl and propylsulfanyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and thiols can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity and can be studied for its potential as a pharmaceutical agent.
Medicine: It can be investigated for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer properties.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiadiazole ring and the benzamide moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, leading to modulation of their activity.
Comparison with Similar Compounds
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)benzamide can be compared with other thiadiazole derivatives such as:
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)benzamide: Similar structure but with different substituents.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide: Different alkyl groups attached to the thiadiazole and benzamide moieties.
N-(5-chloro-1,3,4-thiadiazol-2-yl)-2-(butylsulfanyl)benzamide: Presence of a chlorine atom and a different alkyl group.
Properties
Molecular Formula |
C19H19N3OS2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-propylsulfanylbenzamide |
InChI |
InChI=1S/C19H19N3OS2/c1-2-12-24-16-11-7-6-10-15(16)18(23)20-19-22-21-17(25-19)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,22,23) |
InChI Key |
AGFPBABKDVVBQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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